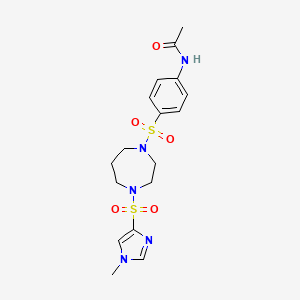

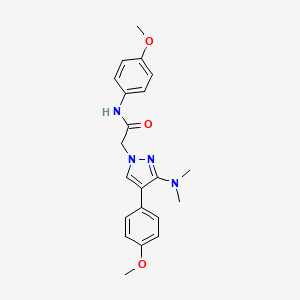

4-bromo-N-((5-methylisoxazol-4-yl)methyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-bromo-N-((5-methylisoxazol-4-yl)methyl)thiophene-2-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have shown a wide variety of applications including in agrochemical and pharmaceutical fields .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves metal-free synthetic routes . A specific example of synthesizing a similar compound, “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide”, involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Applications De Recherche Scientifique

Synthesis and Computational Applications : A study by Kanwal et al. (2022) focused on the synthesis of pyrazole-thiophene-based amide derivatives, including a compound similar to 4-bromo-N-((5-methylisoxazol-4-yl)methyl)thiophene-2-carboxamide. They explored different methodologies for synthesis and used Density Functional Theory (DFT) calculations to investigate the electronic structure and compute NMR data of the synthesized compounds. They found that certain compounds exhibited better non-linear optical responses, indicating potential applications in optical technologies (Kanwal et al., 2022).

Development of Inhibitors : Hewitt et al. (2015) reported the development of methyl isoxazoleazepines as inhibitors of BET (bromodomain and extra-terminal domain) proteins. This study is relevant as it explores the evolution of a thiophene isoxazole chemotype, similar to the structure , highlighting its potential in the development of selective inhibitors for therapeutic applications (Hewitt et al., 2015).

Photostabilization Applications : Balakit et al. (2015) synthesized new thiophene derivatives and investigated their use as photostabilizers for poly(vinyl chloride). The study showed that these compounds could reduce the level of photodegradation, suggesting potential applications in materials science for enhancing the durability of polymers (Balakit et al., 2015).

Antimicrobial Properties : Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles and investigated their antibacterial and antifungal activities. This study indicates the potential of such compounds in the development of new antimicrobial agents (Lamani et al., 2009).

Orientations Futures

Isoxazole derivatives have shown promising developments towards new technologies in electronics, as well as in agrochemical and pharmaceutical fields . Therefore, it’s of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Propriétés

IUPAC Name |

4-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-6-7(4-13-15-6)3-12-10(14)9-2-8(11)5-16-9/h2,4-5H,3H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQBUPHUEBHOKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2576588.png)

![1-(3,4-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2576589.png)

![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2576591.png)

![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2576593.png)

![1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2576594.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2576598.png)

![ethyl 3-{[(10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzoate](/img/structure/B2576599.png)